molecular formula C14H19BO4 B1272640 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 480424-70-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No. B1272640
M. Wt: 262.11 g/mol
InChI Key: KHBAJCWEQNVCSN-UHFFFAOYSA-N
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Description

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and medicinal chemistry. These compounds are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. This method has shown to be particularly effective for aryl bromides with sulfonyl groups, suggesting a potential pathway for the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate .

Molecular Structure Analysis

The molecular structure of similar dioxaborolane compounds has been characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS, as well as by single-crystal X-ray diffraction. These studies provide detailed information on the molecular geometry and confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Dioxaborolane derivatives are known for their reactivity in various chemical reactions. For instance, they are used as catalysts in amide condensation reactions, especially for sterically demanding carboxylic acids. This indicates that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate could potentially serve as a catalyst or reactant in organic synthesis, leveraging its boron-containing moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be inferred from computational studies such as Density Functional Theory (DFT). DFT calculations provide insights into the optimized molecular structure, molecular electrostatic potential, and frontier molecular orbitals, which are indicative of the compound's reactivity and physicochemical properties. These theoretical studies are often consistent with experimental findings from X-ray diffraction, further validating the predicted properties .

Scientific Research Applications

Synthesis and Crystallography

Research by Huang et al. (2021) and Wu et al. (2021) focused on the synthesis and crystal structure of compounds including 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate derivatives. These studies involved conformational analysis using density functional theory (DFT), confirming the molecular structures through spectroscopic methods and X-ray diffraction (Huang et al., 2021) (Wu et al., 2021).

Boron Chemistry and Applications

Morrison et al. (2010) explored the synthesis of boronated phosphonium salts containing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-yl)phenyl derivatives. Their study included an investigation of cytotoxicity and cellular uptake, showcasing the relevance of these compounds in biological and medicinal chemistry (Morrison et al., 2010).

Chemical Sensing and Detection

Fu et al. (2016) reported the use of a compound similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in developing an efficient hydrogen peroxide vapor detection system. This highlights the compound's potential in creating sensitive detection tools for various applications (Fu et al., 2016).

Material Science and Polymer Chemistry

In material science, Zhu et al. (2007) discussed the use of a related compound in the synthesis of luminescent conjugated polymers. These polymers have potential applications in optoelectronics and advanced materials technology (Zhu et al., 2007).

Safety And Hazards

This compound should be handled with care to avoid direct contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical help. It should be stored away from flammable materials and high-temperature sources .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-10(16)17-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAJCWEQNVCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378830
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

CAS RN

480424-70-2
Record name Phenol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-70-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
B Fang, JP Meng, Y Luo - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 15 H 13 N 3 O 2 , triclinic, P1̄ (no. 2), a = 4.6502(18) Å, b = 11.937(3) Å, c = 13.1822(19) Å, α = 115.26(4), β = 94.81(5), γ = 96.49(5), V = 650.4(4) Å 3 , Z = 2, R gt (F) = 0.0762, wR ref …
Number of citations: 5 www.degruyter.com
D Saha, KR Ryan, NR Lakkaniga, EL Smith… - …, 2021 - Wiley Online Library
A fragment‐based drug‐discovery approach was used on a pyrazoloadenine fragment library to uncover new molecules that target the RET (REarranged during Transfection) …
Y Shimoda, J Yui, L Xie, M Fujinaga, T Yamasaki… - Bioorganic & medicinal …, 2013 - Elsevier
[2-(4-Methoxyphenyl)phenyl]piperazine (4) is a potent serotonin 5-HT 7 receptor antagonist (K i = 2.6 nM) with a low binding affinity for the 5-HT 1A receptor (K i = 476 nM). As a …
Number of citations: 12 www.sciencedirect.com
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
Y Qian, M Hamilton, A Sidduri, S Gabriel… - Journal of medicinal …, 2012 - ACS Publications
Lysophosphatidic acid is a class of bioactive phospholipid that mediates most of its biological effects through LPA receptors, of which six isoforms have been identified. The recent …
Number of citations: 64 pubs.acs.org
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org
H Wang, B Koenig - 2020 - … .s3.amazonaws.com
Substantial effort is currently devoted to obtain high redox energy photoredox catalysts. Yet, it remains challenging to apply the currently established methods to the activation of bonds …
V Vemulapalli, KA Donovan, TCM Seegar… - Biochemistry, 2021 - ACS Publications
SHP2 is a protein tyrosine phosphatase that plays a critical role in the full activation of the Ras-MAPK pathway upon stimulation of receptor tyrosine kinases, which are frequently …
Number of citations: 19 pubs.acs.org
MR Witten, L Wissler, M Snow… - Journal of medicinal …, 2017 - ACS Publications
Excessive activity of striatal-enriched protein tyrosine phosphatase (STEP) in the brain has been detected in numerous neuropsychiatric disorders including Alzheimer’s disease. …
Number of citations: 26 pubs.acs.org

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